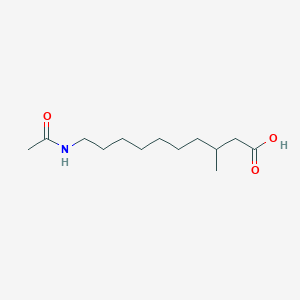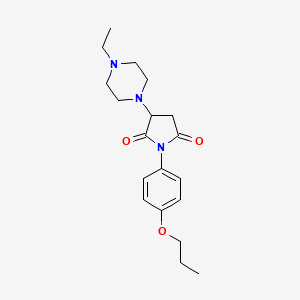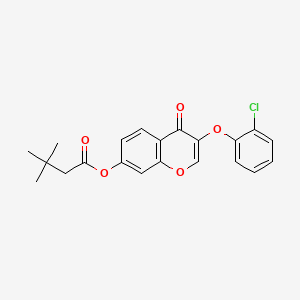
10-(acetylamino)-3-methyldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(acetylamino)-3-methyldecanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AMDDA and is a derivative of decanoic acid. AMDDA has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
AMDDA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. It has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. AMDDA has also been studied for its neuroprotective effects in Alzheimer's disease and epilepsy by reducing oxidative stress and inflammation.
Wirkmechanismus
AMDDA's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. AMDDA's inhibition of HDACs leads to the acetylation of histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects
AMDDA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and have neuroprotective effects in Alzheimer's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
AMDDA has advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications and its ability to inhibit HDACs, which is a promising target for drug development. Its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for AMDDA research, including studying its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Further research is also needed to understand its mechanism of action and its potential toxicity. Additionally, AMDDA's potential as a drug candidate needs to be further explored, including its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for AMDDA could lead to its wider use in scientific research.
Conclusion
In conclusion, AMDDA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AMDDA as a therapeutic agent.
Synthesemethoden
AMDDA can be synthesized using various methods, including the reaction of decanoic acid with acetic anhydride and acetic acid in the presence of a catalyst. Another method involves the reaction of 3-methyl-1-butanol with decanoic acid in the presence of sulfuric acid, followed by acetylation with acetic anhydride. The purity of the synthesized AMDDA can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
10-acetamido-3-methyldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(10-13(16)17)8-6-4-3-5-7-9-14-12(2)15/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGMVQLGJWMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCNC(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)

![4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)

![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)
![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)